molecular formula C11H11N3O4 B2970048 N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034318-81-3

N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2970048
CAS No.: 2034318-81-3
M. Wt: 249.226
InChI Key: IQRMITAQRVUZMK-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a methoxy group, a methyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole ring can then be functionalized with appropriate substituents, such as methoxy and methyl groups, through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be employed as a probe to study biological processes. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism by which N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes in research and therapeutic applications.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing pathways related to cell growth, metabolism, and immune responses. Understanding these interactions is crucial for developing effective applications.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.

  • Pyridine derivatives: Compounds containing the pyridine ring can have comparable reactivity and applications.

  • Methoxy-substituted compounds: The presence of the methoxy group in other compounds can lead to similar chemical properties and uses.

Uniqueness: N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

4-methoxy-1-methyl-N-(1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-14-6-7(8(17-2)5-10(14)15)11(16)12-9-3-4-18-13-9/h3-6H,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMITAQRVUZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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